

Spectroscopic Profile of 5-Isopropyl-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Isopropyl-2-methylaniline**

Cat. No.: **B1204500**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **5-isopropyl-2-methylaniline** (CAS No. 2051-53-8), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a detailed characterization of this compound.

Introduction

5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene, is an aromatic amine with the molecular formula $C_{10}H_{15}N$ and a molecular weight of 149.23 g/mol .[\[1\]](#) Its structure, featuring a benzene ring substituted with an amino group, a methyl group, and an isopropyl group, gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control in research and industrial applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-isopropyl-2-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **5-isopropyl-2-methylaniline** exhibits distinct signals corresponding to the aromatic, amine, isopropyl, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. A publication reports the following partial ^1H NMR data in CDCl_3 : δ 6.98 (d, J = 7.6 Hz, 1H), 6.60 (dd, J = 7.6 Hz, 1.7 Hz, 1H).[2]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic CH	6.5 - 7.2	Multiplet	-
Amine NH_2	Variable	Broad Singlet	-
Isopropyl CH	2.9 - 3.0	Septet	~6.9
Aromatic CH_3	~2.2	Singlet	-
Isopropyl $(\text{CH}_3)_2$	~1.2	Doublet	~6.9

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the NMR instrument used.

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **5-isopropyl-2-methylaniline** gives a distinct signal. The aromatic carbons typically resonate in the range of 115–150 ppm.[1]

Carbon Assignment	Chemical Shift (δ , ppm)
Aromatic C- NH_2	(Not available)
Aromatic C- CH_3	(Not available)
Aromatic C- $\text{CH}(\text{CH}_3)_2$	(Not available)
Aromatic CH	(Not available)
Isopropyl CH	(Not available)
Aromatic CH_3	(Not available)
Isopropyl CH_3	(Not available)

Note: Specific chemical shift assignments for ^{13}C NMR were not readily available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **5-isopropyl-2-methylaniline** displays key absorption bands confirming its structure.

Vibrational Mode	Frequency (cm ⁻¹)
N-H Stretching (Primary Amine)	3300 - 3500 (two bands)[1]
Aromatic C-H Stretching	> 3000[1]
Aliphatic C-H Stretching	< 3000[1]
C-N Stretching	(Not available)
Aromatic C=C Bending	(Not available)

Note: A detailed peak list with intensities was not available in the searched literature. The NIST WebBook contains an IR spectrum for this compound which can be consulted for more detailed information.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-isopropyl-2-methylaniline**, the electron ionization (EI) mass spectrum shows a molecular ion peak ($[\text{M}]^+$) corresponding to its molecular weight.

Fragment	m/z	Interpretation
$[M]^+$	149	Molecular Ion [1][5]
$[M-15]^+$	134	Loss of a methyl group (CH_3) [1][5]
$[M-43]^+$	106	Loss of an isopropyl group (C_3H_7)[1]
119	[5]	

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **5-isopropyl-2-methylaniline** in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For 1H NMR, the spectral width is set to cover the range of approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, the spectral width is set to cover the range of approximately 0 to 220 ppm. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

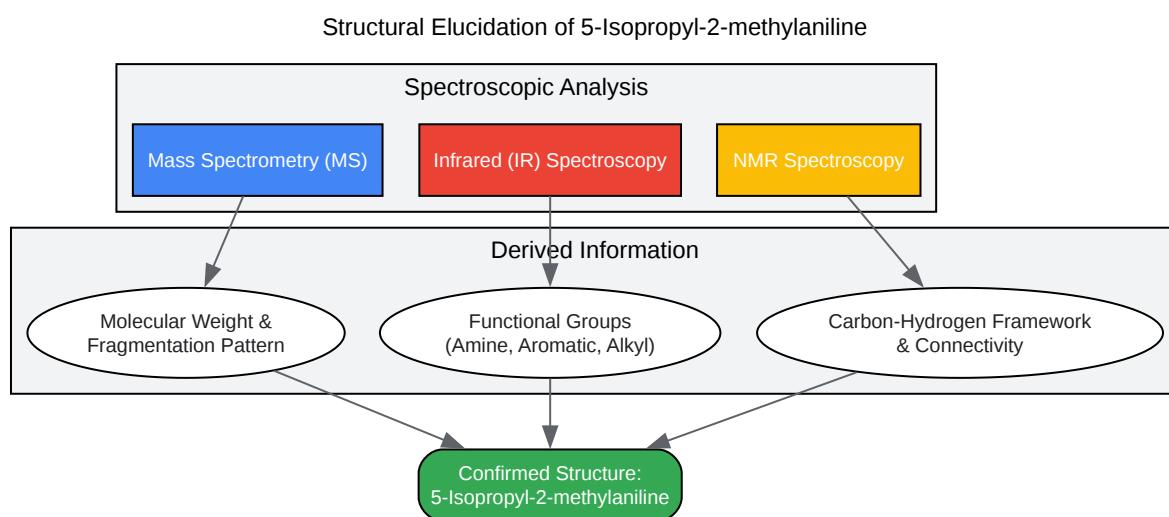
- Place a drop of liquid **5-isopropyl-2-methylaniline** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Carefully place the sandwiched plates into the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the sample holder with the prepared salt plates into the spectrometer.
- Acquire the IR spectrum over the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization:


- Introduce a small amount of the **5-isopropyl-2-methylaniline** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- In the ion source, the sample is vaporized and then ionized using electron ionization (EI). A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, leading to the ejection of an electron and the formation of a molecular ion ($[\text{M}]^+$) and various fragment ions.

Mass Analysis and Detection:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative intensity versus m/z.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **5-isopropyl-2-methylaniline** using the described spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Confirmation.

This guide serves as a valuable resource for the scientific community, providing foundational data for the use of **5-isopropyl-2-methylaniline** in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Isopropyl-2-methylaniline|CAS 2051-53-8|RUO [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. o-Toluidine, 5-isopropyl- [webbook.nist.gov]
- 4. o-Toluidine, 5-isopropyl- [webbook.nist.gov]
- 5. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Isopropyl-2-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204500#5-isopropyl-2-methylaniline-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com